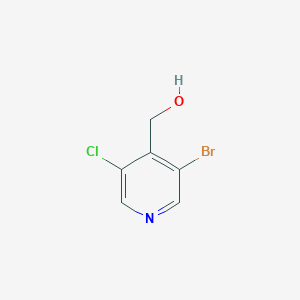![molecular formula C25H23N3O3S2 B2736184 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-13-4](/img/structure/B2736184.png)
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is an organic compound with a complex structure, typically utilized in advanced chemical and biological research due to its unique properties. This compound is characterized by the presence of quinoline, sulfonyl, and benzamide functional groups, making it a significant subject of study for various applications.
准备方法
Synthetic Routes and Reaction Conditions The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of 3,4-dihydroquinoline
Starting with the appropriate aniline derivative, cyclization is conducted under acidic conditions to yield 3,4-dihydroquinoline.
Sulfonylation
The resulting 3,4-dihydroquinoline is treated with a sulfonyl chloride to attach the sulfonyl group.
Benzamide Coupling
A benzothiazole derivative, specifically 4,7-dimethylbenzo[d]thiazol-2-amine, undergoes coupling with the intermediate to form the final benzamide structure. Industrial Production Methods While laboratory methods focus on precise reaction conditions and high-purity products, industrial production may involve optimized, large-scale protocols, employing continuous flow chemistry or catalytic processes to enhance yield and efficiency.
化学反应分析
Types of Reactions
Oxidation
The quinoline ring may undergo oxidation under suitable conditions, yielding various oxidized derivatives.
Reduction
The sulfonyl group can be reduced to thiol derivatives.
Substitution
The compound can participate in nucleophilic aromatic substitution reactions, particularly at the benzothiazole moiety. Common Reagents and Conditions
Oxidation
Potassium permanganate or chromic acid.
Reduction
Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution
Nucleophiles such as amines or alkoxides. Major Products Formed Products depend on the specific reactions but may include oxidized quinoline derivatives, reduced sulfonyl groups, and substituted benzothiazole compounds.
科学研究应用
Chemistry Utilized in studying electron-rich aromatic systems and their interactions with sulfonyl and benzamide groups. Biology Employed in understanding the biological activity of sulfonamide derivatives, often as enzyme inhibitors or receptor antagonists. Medicine Explored for potential therapeutic uses, particularly in designing drugs targeting specific enzymes or signaling pathways. Industry Used in developing advanced materials with specific electronic or structural properties, such as organic semiconductors.
作用机制
The compound's mechanism of action involves interaction with biological macromolecules, often via binding to active sites of enzymes or receptors, modulating their activity.
Molecular Targets
Enzymes such as kinases or proteases.
Pathways
Influences signaling pathways by altering enzyme activities or receptor interactions.
相似化合物的比较
Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(benzothiazol-2-yl)benzamide
Lacks the methyl groups on the benzothiazole, providing different steric properties.
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(sulfonyl)-benzamide
Lacks the 3,4-dihydroquinolin-1(2H)-yl group, altering its biological and chemical reactivity. Uniqueness The presence of both 3,4-dihydroquinolin-1(2H)-yl and 4,7-dimethylbenzo[d]thiazol-2-yl groups in the compound provides a unique set of properties, making it particularly valuable for specific applications that require these functional groups in tandem.
Hope this gives you the detailed breakdown you need
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-9-10-17(2)23-22(16)26-25(32-23)27-24(29)19-11-13-20(14-12-19)33(30,31)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEBCZDEZZJDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide](/img/structure/B2736102.png)

![3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2736106.png)
![N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2736108.png)
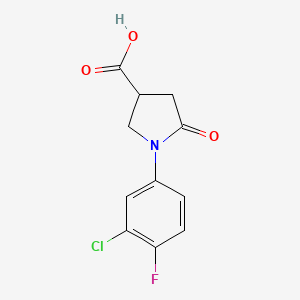
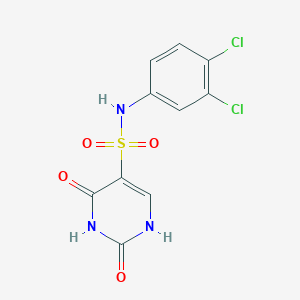
![methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2736113.png)
![2-(benzylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2736114.png)
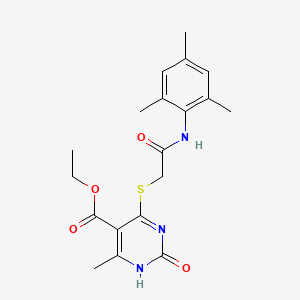
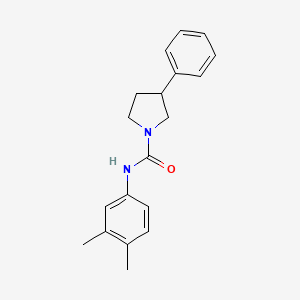
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2736121.png)
![2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2736122.png)
